
CID 71422463
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 71422463” is a chemical entity registered in the PubChem database. This compound is of significant interest due to its unique chemical properties and potential applications in various scientific fields. Understanding its synthesis, reactions, and applications can provide valuable insights into its utility and potential for further research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of CID 71422463 involves a series of chemical reactions that require specific reagents and conditions. The detailed synthetic route includes the use of various solvents, catalysts, and temperature controls to achieve the desired product. For instance, one method might involve the use of dichloromethane and methanol as solvents, with hydroxypropyl methylcellulose and pluronic F-127 as additives . The reaction conditions are carefully controlled to ensure the formation of the compound with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions to maximize yield and minimize costs. The use of supercritical fluid crystallization equipment, for example, can enhance the efficiency of the production process . The industrial production also focuses on ensuring the safety and environmental sustainability of the process.
Analyse Chemischer Reaktionen
Types of Reactions: CID 71422463 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to understanding the reactivity and stability of the compound.
Common Reagents and Conditions: The common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions. Understanding these products is essential for predicting the behavior of the compound in various environments .
Wissenschaftliche Forschungsanwendungen
CID 71422463 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be studied for its potential effects on biological systems. In medicine, the compound could be investigated for its therapeutic potential. Additionally, in industry, this compound might be used in the production of materials with specific properties .
Wirkmechanismus
The mechanism of action of CID 71422463 involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: CID 71422463 can be compared with other similar compounds to highlight its uniqueness. Similar compounds might include those with similar chemical structures or functional groups. For example, compounds with similar reactivity or biological activity can provide insights into the unique properties of this compound .
Highlighting Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the resulting properties. By comparing it with similar compounds, researchers can identify the distinct features that make this compound valuable for specific applications. This comparison can also guide further research and development efforts to explore new uses for the compound .
Eigenschaften
CAS-Nummer |
921192-93-0 |
|---|---|
Molekularformel |
CHBO2S |
Molekulargewicht |
87.90 g/mol |
InChI |
InChI=1S/CHBO2S/c2-1-5(3)4/h1H |
InChI-Schlüssel |
QDCDIWXWJGPMJI-UHFFFAOYSA-N |
Kanonische SMILES |
[B]C=S(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



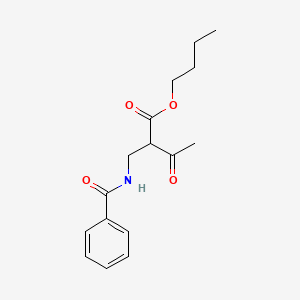
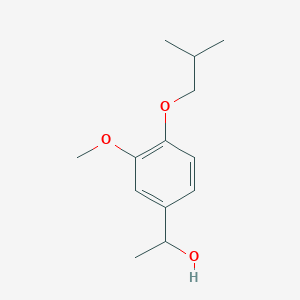
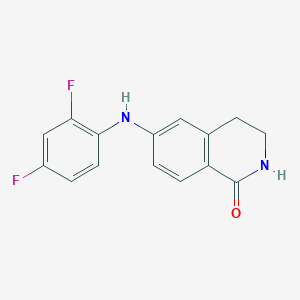
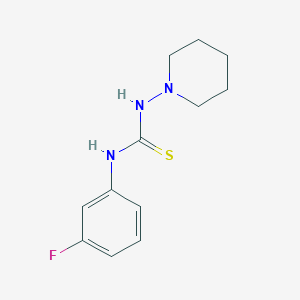
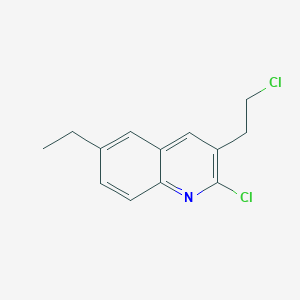
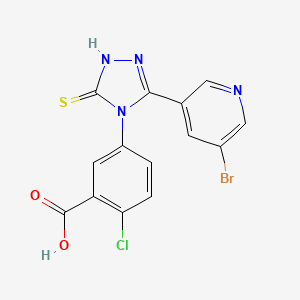
![N-[(2S)-1,3-Dihydroxyundecan-2-yl]benzamide](/img/structure/B12618928.png)
![1-[4-(Benzyloxy)phenyl]-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B12618939.png)
![1-[(1S,2R)-2-ethenoxy-1,2-diphenylethyl]pyrrolidin-2-one](/img/structure/B12618940.png)
![1,1'-[(2,5-Difluoro-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-difluorobenzene)](/img/structure/B12618942.png)

![4-[3-Methoxy-4-(3-methylbutoxy)phenyl]but-3-en-2-one](/img/structure/B12618949.png)
![4-[4-(Diethylamino)phenyl]-5-phenyl-2H-1,3-dithiol-2-one](/img/structure/B12618952.png)
